molecular formula C9H8Cl2O B1656083 3,5-Dichlorocinnamyl alcohol CAS No. 501922-07-2

3,5-Dichlorocinnamyl alcohol

Cat. No.: B1656083
CAS No.: 501922-07-2
M. Wt: 203.06
InChI Key: GXTVBRBMNZFXJJ-OWOJBTEDSA-N
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Description

3,5-Dichlorocinnamyl alcohol is an organic compound characterized by the presence of two chlorine atoms attached to the benzene ring and a cinnamyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorocinnamyl alcohol typically involves the chlorination of cinnamyl alcohol. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms into the benzene ring of cinnamyl alcohol . The reaction is usually carried out under controlled conditions to ensure the selective chlorination at the 3 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorocinnamyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the alcohol group to a different functional group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-Dichlorocinnamaldehyde or 3,5-Dichlorocinnamic acid.

    Reduction: this compound can be converted to 3,5-Dichlorocinnamyl ether.

    Substitution: Products depend on the nucleophile used, such as 3,5-Dimethoxycinnamyl alcohol.

Scientific Research Applications

3,5-Dichlorocinnamyl alcohol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichlorocinnamyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, altering cellular responses.

    Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Cinnamyl alcohol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.

    3,5-Dichlorobenzyl alcohol: Similar structure but lacks the cinnamyl moiety, resulting in different chemical properties and applications.

    Cinnamic acid: Contains a carboxylic acid group instead of an alcohol group, leading to different reactivity and uses.

Properties

IUPAC Name

(E)-3-(3,5-dichlorophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTVBRBMNZFXJJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271319
Record name (2E)-3-(3,5-Dichlorophenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501922-07-2
Record name (2E)-3-(3,5-Dichlorophenyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501922-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3,5-Dichlorophenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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